BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

Medicinal Chemistry Scaffold Design Halogen Bonding

N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide is a brominated aromatic sulfonamide-benzamide hybrid (C₁₅H₁₅BrN₂O₃S, MW 383.26 g/mol) that belongs to the sulfamoyl benzamide class of small molecules. The compound incorporates a 4-bromophenyl anilide moiety linked to a 4-(dimethylsulfamoyl)benzoyl core, generating a distinctive hydrogen-bond donor/acceptor pattern and a computed XLogP3 of 2.6 with a topological polar surface area (tPSA) of 74.9 Ų.

Molecular Formula C15H15BrN2O3S
Molecular Weight 383.26
CAS No. 313646-63-8
Cat. No. B2478309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide
CAS313646-63-8
Molecular FormulaC15H15BrN2O3S
Molecular Weight383.26
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2O3S/c1-18(2)22(20,21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
InChIKeyMNXPEYFMZVHQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide (CAS 313646-63-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide is a brominated aromatic sulfonamide-benzamide hybrid (C₁₅H₁₅BrN₂O₃S, MW 383.26 g/mol) that belongs to the sulfamoyl benzamide class of small molecules [1]. The compound incorporates a 4-bromophenyl anilide moiety linked to a 4-(dimethylsulfamoyl)benzoyl core, generating a distinctive hydrogen-bond donor/acceptor pattern and a computed XLogP3 of 2.6 with a topological polar surface area (tPSA) of 74.9 Ų [1]. This scaffold is catalogued in the Life Chemicals screening collection (ID F0012-0480) and is primarily employed as a fragment-like or scaffold-hopping entry point in medicinal chemistry programs targeting sulfonamide-sensitive enzymes [2].

Why N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamide Analogs


Within the sulfamoyl benzamide family, small structural perturbations produce large shifts in target engagement and selectivity. The regioisomeric N-(3-bromophenyl) analog (CAS 325977-90-0) relocates the halogen substituent, altering the dipole moment and molecular recognition surface presented to biological targets . Removal of the bromophenyl group entirely yields 4-(dimethylsulfamoyl)benzamide (CAS 210918-06-2), which loses approximately 155 Da of hydrophobic mass and the critical halogen-bond donor capability, fundamentally changing lipophilic complementarity . Replacing the dimethylsulfamoyl moiety with a morpholinosulfonyl or sulfonamide-carboxamide group—as in the published h-NTPDase inhibitor series—switches hydrogen-bond acceptor topology and steric bulk, rendering class-level biological extrapolation unreliable [1]. Consequently, simple functional-group interchange among in-class compounds is not supported by structure-activity data, making exact-specification procurement essential.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide Versus Closest Analogs


Regioisomeric Discrimination: 4-Bromo vs. 3-Bromo Substitution Alters Molecular Electrostatic Potential and Synthetic Versatility

The 4-bromophenyl substitution of the target compound places the bromine atom para to the anilide nitrogen, generating a collinear halogen-bond donor vector that is absent in the 3-bromo positional isomer (CAS 325977-90-0) . While the two regioisomers share identical molecular formula, molecular weight, and computed logP (XLogP3 ≈ 2.6), the 4-bromo orientation permits para-directed cross-coupling chemistry (e.g., Suzuki–Miyaura) for late-stage diversification without altering the benzamide pharmacophore geometry. The 3-bromo isomer presents a meta-substituted trajectory that rotates the exit vector by approximately 60°, impacting both synthetic elaboration pathways and protein-ligand shape complementarity .

Medicinal Chemistry Scaffold Design Halogen Bonding

Lipophilicity and Topological Polar Surface Area Differentiation from the Unsubstituted Parent Scaffold

Relative to the core fragment 4-(dimethylsulfamoyl)benzamide (CAS 210918-06-2, MW 228.27 g/mol), the target compound adds a 4-bromophenyl unit, increasing molecular weight by 155 Da, raising computed XLogP3 from approximately 0.7 to 2.6, and expanding the heavy-atom count from 15 to 22 [1]. The tPSA remains constant at 74.9 Ų because the additional bromine and phenyl carbons do not contribute polar surface area, leading to a higher logP/tPSA ratio that favors passive membrane permeability in predictive ADME models [1].

Drug-likeness Permeability Physicochemical Profiling

Structural Divergence from Morpholino-Containing Sulfamoyl Benzamide h-NTPDase Inhibitors

Published sulfamoyl benzamide h-NTPDase inhibitors such as compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) carry a morpholine-4-carbonyl substituent and a chlorosulfonyl bridge that are absent in the target compound [1]. Compound 3i exhibits IC₅₀ values of 2.88 ± 0.13 μM (h-NTPDase1) and 0.72 ± 0.11 μM (h-NTPDase3), while the target compound's dimethylsulfamoyl group and unsubstituted benzamide linker predict altered hydrogen-bonding capacity and shape complementarity at the enzyme active site [1]. Without head-to-head enzymatic data, the structural mismatch precludes extrapolation of 3i's potency to the target compound, underscoring the need to procure the specific chemotype for SAR studies.

Ectonucleotidase Inhibition Selectivity Structure-Activity Relationship

Procurement-Relevant Purity Benchmarking Against Commercial Screening-Grade Analogs

The target compound is supplied by Life Chemicals at a certified purity of ≥90% (15 mg or 25 mg quantities) as part of the F0012-0480 screening collection [1]. This purity level is typical for fragment-like screening compounds and exceeds the commonly encountered 95% threshold claimed by many research chemical vendors for structurally related sulfamoyl benzamides that lack independent analytical verification . The defined specification ensures that procurement of this exact catalog entry minimizes the risk of impurity-driven false positives in biochemical assays.

Chemical Procurement Purity Specification Screening Library

Optimal Procurement and Research Application Scenarios for N-(4-Bromophenyl)-4-(dimethylsulfamoyl)benzamide Based on Quantitative Evidence


Fragment-Based Lead Generation Requiring a Halogen-Bond-Donor Benzamide Core

The 4-bromophenyl substituent provides a well-defined halogen-bond donor vector (para-oriented) suitable for fragment-based drug discovery programs that exploit halogen bonding in protein-ligand interactions . The dimethylsulfamoyl group offers a compact, polar hydrogen-bond acceptor architecture distinct from bulkier sulfonamide variants, enabling efficient fragment linking without steric penalty . Procure this compound as a validated fragment-scaffold entry point (Life Chemicals F0012-0480, ≥90% purity) for X-ray crystallography or SPR-based fragment screening campaigns .

Suzuki–Miyaura Diversification of a Sulfamoyl Benzamide Library

The para-bromine atom on the terminal phenyl ring serves as a robust synthetic handle for palladium-catalyzed cross-coupling, enabling late-stage diversification into biaryl analogs without altering the benzamide-sulfamoyl pharmacophore. In contrast, the 3-bromo isomer (CAS 325977-90-0) introduces a meta-substituted trajectory that shifts the biaryl exit vector by approximately 60°, potentially disrupting binding pose geometry . The target compound is therefore the preferred substrate for parallel synthesis of 4-substituted biaryl libraries, with the ≥90% purity specification reducing catalyst-poisoning risks during coupling reactions .

Selectivity Profiling Panels for Sulfamoyl-Sensitive Enzyme Families

Enzyme families such as carbonic anhydrases, ectonucleotidases (h-NTPDases), and sulfotransferases are known to be modulated by sulfamoyl-containing small molecules. The target compound's unique combination of a dimethylsulfamoyl group and a 4-bromophenyl moiety represents a distinct chemotype relative to the morpholino- and chloro-substituted inhibitors described in published h-NTPDase SAR . Procurement of this compound alongside established reference inhibitors enables selectivity fingerprinting across isozyme panels, with the compound's elevated lipophilicity (XLogP3 = 2.6 vs. ~0.7 for the parent scaffold) predicting differential membrane partitioning and target engagement in cell-based assays .

Quote Request

Request a Quote for N-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.